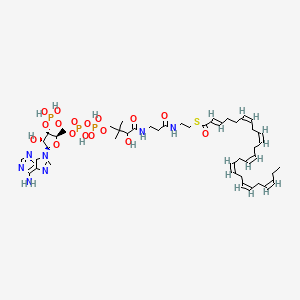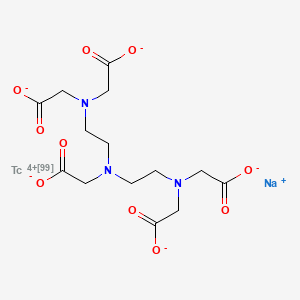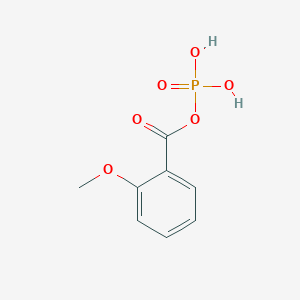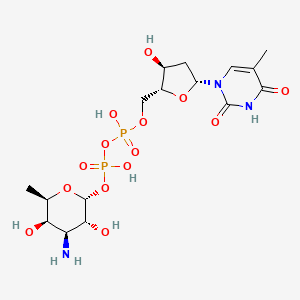
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-galactopyranose (3-amino-3-deoxy-alpha-D-fucopyranose) as the sugar component. It derives from a 3-amino-3,6-dideoxy-alpha-D-galactopyranose. It is a conjugate acid of a dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose(1-).
Aplicaciones Científicas De Investigación
Structural Analysis and Enzyme Function
- Structural Insights into Enzymatic Biosynthesis : Thoden et al. (2009) and Woodford et al. (2017) explored the structural aspects of enzymes like QdtB and FdtF, which are involved in the biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose. Their studies highlighted how these enzymes function in the biosynthetic pathway, contributing to our understanding of bacterial carbohydrate metabolism Thoden et al., 2009; Woodford et al., 2017.
Biosynthetic Pathways
- Understanding Biosynthesis in Bacteria : Pföstl et al. (2008) and Pfoestl et al. (2003) studied the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in bacteria, which involves multiple enzymes. These studies are crucial for comprehending how bacteria synthesize complex carbohydrates Pföstl et al., 2008; Pfoestl et al., 2003.
Enzymatic Studies
- Functional and Structural Analysis of Enzymes : Thoden et al. (2013) and Thoden et al. (2009) conducted functional and structural studies of enzymes like QdtC, integral to the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, offering insights into their catalytic mechanisms Thoden et al., 2013; Thoden et al., 2009.
Chemical Synthesis
- Synthetic Approaches to Study Biosynthesis : Bowers et al. (2002) demonstrated a chemical synthesis approach to study the biosynthesis of similar compounds, providing a method to understand and manipulate these biosynthetic pathways Bowers et al., 2002.
Glycosylation Studies
- Engineering Bacteria for Glycosylation : Pandey et al. (2015) and Pandey et al. (2016) engineered Escherichia coli to study the glycosylation of flavonoids, showcasing the potential of engineered bacteria in synthesizing novel compounds Pandey et al., 2015; Pandey et al., 2016.
Enzymatic Synthesis
- Large-Scale Enzymatic Synthesis : Chung et al. (2007) utilized over-expressed GerB for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose, advancing our knowledge in enzymatic synthesis techniques Chung et al., 2007.
Propiedades
Nombre del producto |
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose |
|---|---|
Fórmula molecular |
C16H27N3O14P2 |
Peso molecular |
547.34 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clave InChI |
KVYJLJOGNUNRJK-FQLHZTMTSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



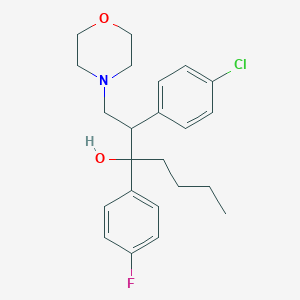
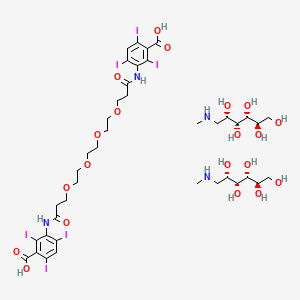
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
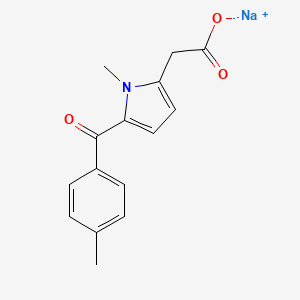
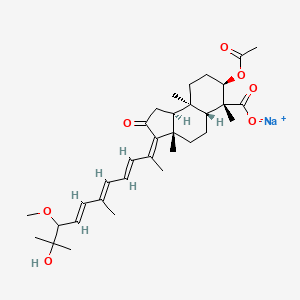

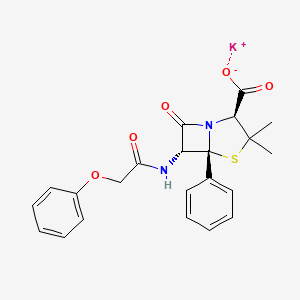
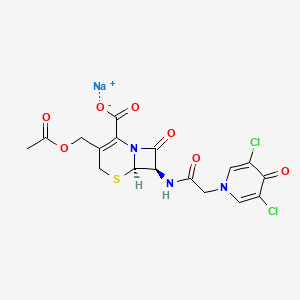
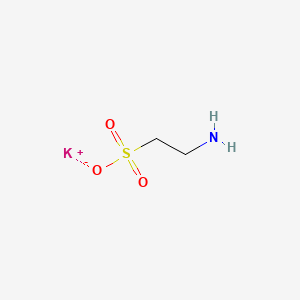
![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)
